molecular formula C31H38O3 B8552267 Dodecanoic acid, 12-(triphenylmethoxy)- CAS No. 166047-82-1

Dodecanoic acid, 12-(triphenylmethoxy)-

Cat. No. B8552267
M. Wt: 458.6 g/mol
InChI Key: YSGUXFHWOYQRNP-UHFFFAOYSA-N
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Patent
US08623326B2

Procedure details

Hydrolysis of the methyl ester of 15a, 15b, and 15c was carried out under basic conditions, followed by an acidic work up, during which the pH was maintained above 4 to prevent trityl deprotection. After recrystallization for solid product or flash chromatography for oil products, 6-trityloxyhexanoic acid 16a, 9-trityloxynonanoic acid 16b and 12-trityloxydodecanoic acid 16c were isolated, providing aliphatic side-chains that were ready to be coupled to 12 and 13.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
15c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OCCCCCC(OC)=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.COC(=O)CCCCCCCCOC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C[O:63][C:64](=[O:96])[CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][O:76][C:77]([C:90]1[CH:95]=[CH:94][CH:93]=[CH:92][CH:91]=1)([C:84]1[CH:89]=[CH:88][CH:87]=[CH:86][CH:85]=1)[C:78]1[CH:83]=[CH:82][CH:81]=[CH:80][CH:79]=1>>[C:77]([O:76][CH2:75][CH2:74][CH2:73][CH2:72][CH2:71][CH2:70][CH2:69][CH2:68][CH2:67][CH2:66][CH2:65][C:64]([OH:96])=[O:63])([C:84]1[CH:85]=[CH:86][CH:87]=[CH:88][CH:89]=1)([C:90]1[CH:95]=[CH:94][CH:93]=[CH:92][CH:91]=1)[C:78]1[CH:79]=[CH:80][CH:81]=[CH:82][CH:83]=1

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
15a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCC(=O)OC
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
15c
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
during which the pH was maintained above 4
CUSTOM
Type
CUSTOM
Details
After recrystallization for solid product or flash chromatography for oil products, 6-trityloxyhexanoic acid 16a, 9-trityloxynonanoic acid 16b

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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